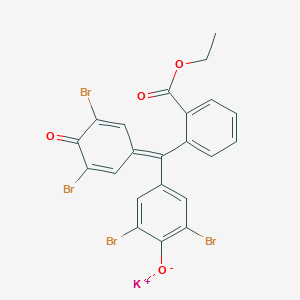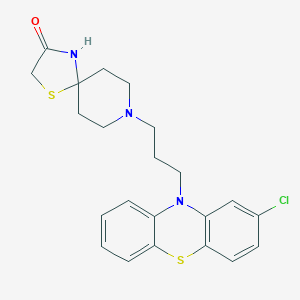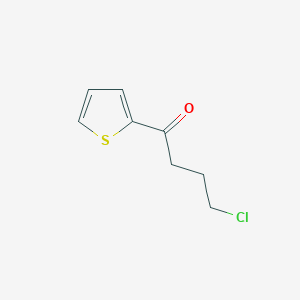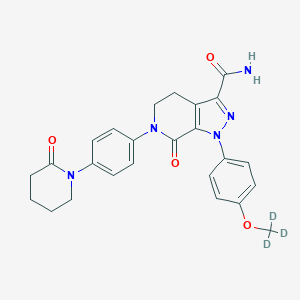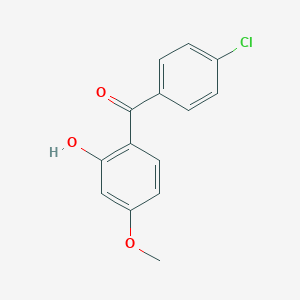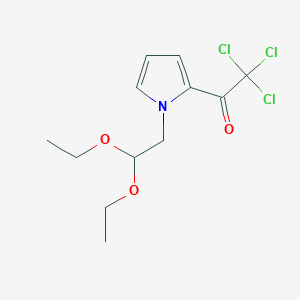
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole
描述
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole, also known as DETA, is a pyrrole-based compound that has gained attention in the scientific community due to its potential applications in various fields. DETA is a synthetic compound that has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
科学研究应用
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have potential as a pesticide. In materials science, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been used as a precursor for the synthesis of various materials, including thin films and nanoparticles.
作用机制
The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
生化和生理效应
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole inhibits the proliferation of cancer cells, induces apoptosis, and causes cell cycle arrest. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has anti-tumor and anti-inflammatory effects.
实验室实验的优点和局限性
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is also stable and can be stored for long periods. However, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. In addition, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a toxic compound, and caution should be exercised when handling it.
未来方向
There are several future directions for the research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole. One direction is to investigate the mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in more detail. Another direction is to explore the potential applications of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole in medicine, agriculture, and materials science. In addition, future studies should focus on the toxicity of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole and its potential side effects.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is a pyrrole-based compound that has potential applications in various fields, including medicine, agriculture, and materials science. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. The mechanism of action of 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole is not well understood, but it has been shown to have anti-tumor and anti-inflammatory properties. 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole has several advantages for lab experiments, but caution should be exercised when handling it. Future research on 1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole should focus on investigating its mechanism of action, exploring its potential applications, and assessing its toxicity and potential side effects.
属性
CAS 编号 |
136927-43-0 |
|---|---|
产品名称 |
1-(2,2-Diethoxyethyl)-2-trichloroacetylpyrrole |
分子式 |
C12H16Cl3NO3 |
分子量 |
328.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-[1-(2,2-diethoxyethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H16Cl3NO3/c1-3-18-10(19-4-2)8-16-7-5-6-9(16)11(17)12(13,14)15/h5-7,10H,3-4,8H2,1-2H3 |
InChI 键 |
JEWBPPYQIWODOS-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
规范 SMILES |
CCOC(CN1C=CC=C1C(=O)C(Cl)(Cl)Cl)OCC |
同义词 |
1-(2,2-DIETHOXYETHYL)-2-TRICHLOROACETYLPYRROLE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

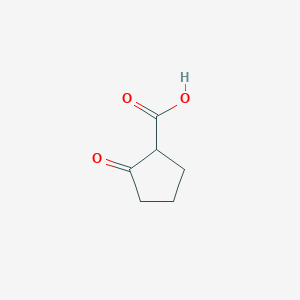
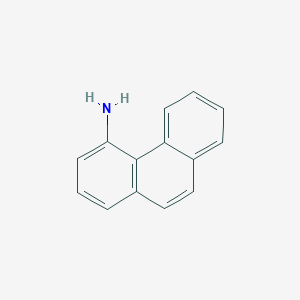
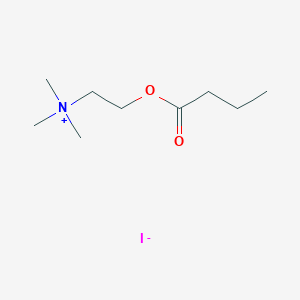
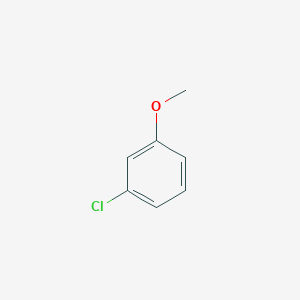
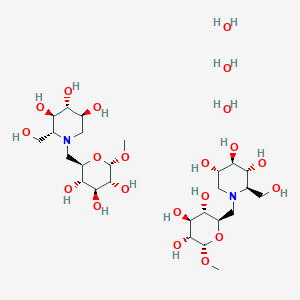
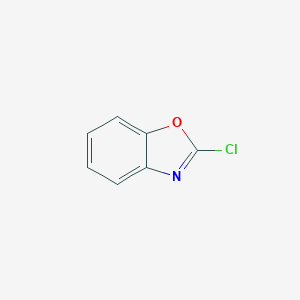
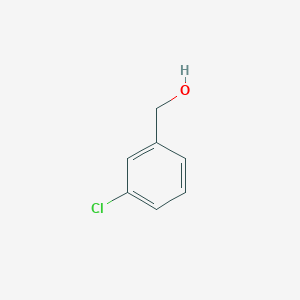
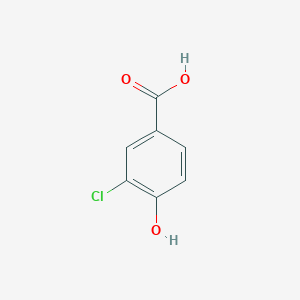
![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)
